N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride
CAS No.:
Cat. No.: VC18528848
Molecular Formula: C15H25ClN2O4S
Molecular Weight: 364.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H25ClN2O4S |
|---|---|
| Molecular Weight | 364.9 g/mol |
| IUPAC Name | ethyl (2S)-2-amino-6-[(4-methylphenyl)sulfonylamino]hexanoate;hydrochloride |
| Standard InChI | InChI=1S/C15H24N2O4S.ClH/c1-3-21-15(18)14(16)6-4-5-11-17-22(19,20)13-9-7-12(2)8-10-13;/h7-10,14,17H,3-6,11,16H2,1-2H3;1H/t14-;/m0./s1 |
| Standard InChI Key | PANCUSOLRKZFFN-UQKRIMTDSA-N |
| Isomeric SMILES | CCOC(=O)[C@H](CCCCNS(=O)(=O)C1=CC=C(C=C1)C)N.Cl |
| Canonical SMILES | CCOC(=O)C(CCCCNS(=O)(=O)C1=CC=C(C=C1)C)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride is characterized by its stereospecific L-configuration at the alpha carbon, ensuring compatibility with natural peptide sequences. The epsilon amino group of lysine is substituted with a p-toluenesulfonyl group (), while the carboxyl group is esterified with ethanol. The hydrochloride salt enhances solubility in polar solvents, a critical feature for laboratory handling .
Table 1: Key Physicochemical Properties
Spectral and Stereochemical Data
The compound’s stereochemistry is confirmed by its specific optical rotation () and nuclear magnetic resonance (NMR) spectra. The isomeric SMILES string underscores the chiral center at the alpha carbon. Infrared (IR) spectroscopy reveals characteristic peaks for the sulfonamide () and ester carbonyl () groups .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves sequential protection of L-lysine’s amino groups. First, the alpha amino group is protected using tert-butoxycarbonyl (Boc) chemistry, followed by tosylation of the epsilon amino group with p-toluenesulfonyl chloride. Ethyl esterification of the carboxyl group is achieved via ethanol under acidic conditions, yielding the hydrochloride salt after purification .
Key Reaction Steps:
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Boc Protection:
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Tosylation:
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Esterification:
Recent advances, such as those reported in The Journal of Organic Chemistry (2024), highlight enantioselective methods for analogous amino acid derivatives, though direct applications to this compound remain underexplored .
Table 2: Supplier Comparison
| Supplier | Purity | Packaging | Price Range (USD/g) |
|---|---|---|---|
| VulcanChem | ≥95% | 1 g, 5 g, 10 g | $50–$200 |
| Spectrum Chemical | ≥98% | 5 g, 25 g, 100 g | $45–$180 |
Applications in Biochemical Research
Peptide Synthesis
The tosyl group acts as a temporary protecting group for the epsilon amino group, enabling selective deprotection under mild acidic conditions. This facilitates site-specific modifications in peptide chains, particularly in branched or cyclic peptides requiring orthogonal protection strategies.
Enzyme Inhibition Studies
Future Directions and Research Gaps
While current applications focus on peptide synthesis, emerging research areas include:
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Prodrug Development: Leveraging the ethyl ester moiety for enhanced cellular uptake.
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Targeted Drug Delivery: Conjugating the tosyl group with nanoparticles for site-specific therapy.
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